molecular formula C17H20N2O3S B5269534 N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

Cat. No.: B5269534
M. Wt: 332.4 g/mol
InChI Key: WVIOOYADPKCWBX-UHFFFAOYSA-N
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Description

N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-aminophenyl-N-methylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(3,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
  • N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide
  • N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide

Uniqueness

N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both sulfonyl and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

N-[4-[(3,4-dimethylphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-5-10-17(11-13(12)2)23(21,22)18-15-6-8-16(9-7-15)19(4)14(3)20/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIOOYADPKCWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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